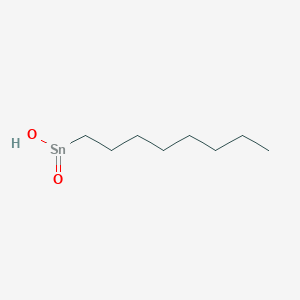

Stannane,hydroxyoctyloxo-

Description

BenchChem offers high-quality Stannane,hydroxyoctyloxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane,hydroxyoctyloxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydroxy-octyl-oxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.H2O.O.Sn/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;1H2;;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEQOGYHCSJZIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884594 | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13356-20-2 | |

| Record name | Hydroxyoctyloxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, hydroxyoctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyoctyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dioctyltin Oxide (DOTO)

A Note on Nomenclature: The topic of this guide, initially specified as "Stannane, hydroxyoctyloxo-", has been clarified to focus on the industrially significant and extensively researched compound, Dioctyltin oxide (DOTO) . "Stannane, hydroxyoctyloxo-" (CAS 13356-20-2) refers to mono-n-octyltin hydroxide oxide, a distinct compound. This guide will exclusively detail the fundamental properties and applications of Dioctyltin oxide (CAS 870-08-6).

Introduction

Dioctyltin oxide (DOTO) is an organotin compound that has carved a significant niche in the chemical industry, primarily owing to its efficacy as a heat stabilizer for polyvinyl chloride (PVC) and as a versatile catalyst in a range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of DOTO, its synthesis, characterization, and key applications, with a focus on the underlying scientific principles for researchers, scientists, and professionals in drug development and material science.

Core Chemical and Physical Properties

Dioctyltin oxide is a white to slightly yellow, amorphous powder that can appear almost crystalline. It is practically insoluble in water but exhibits solubility in various organic solvents.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₄OSn | [2] |

| Molecular Weight | 361.16 g/mol | [3] |

| CAS Number | 870-08-6 | [2][3][4] |

| Appearance | White to off-white powder/crystals | [5] |

| Melting Point | 245-248 °C (decomposes) | [6][7] |

| Boiling Point | 230 °C at 1013 hPa | [5] |

| Density | 1.3 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Vapor Pressure | <0.01 hPa at 20 °C | [5] |

Synthesis of Dioctyltin Oxide

The most common method for the synthesis of Dioctyltin oxide is through the hydrolysis of di-n-octyltin dihalides, such as dioctyltin dichloride.[4] This process is typically carried out in the presence of an aqueous alkali solution.

Laboratory-Scale Synthesis Protocol: Hydrolysis of Dioctyltin Dichloride

This protocol provides a general laboratory-scale procedure for the synthesis of Dioctyltin oxide.

Materials:

-

Dioctyltin dichloride

-

Sodium hydroxide (or other suitable alkali)

-

Toluene (or another suitable hydrocarbon solvent)

-

Deionized water

Procedure:

-

Dissolve dioctyltin dichloride in a suitable hydrocarbon solvent, such as toluene. The amount of solvent should be at least four times the weight of the dioctyltin dichloride.[4]

-

Prepare an aqueous solution of sodium hydroxide.

-

Slowly add the dioctyltin dichloride solution to the aqueous alkali solution with vigorous stirring. The reaction can be initiated at room temperature (15-25 °C).[4]

-

After the initial addition, heat the reaction mixture to a temperature between 60 °C and 100 °C and maintain this temperature with continued stirring for approximately 30 minutes to ensure complete hydrolysis.[4]

-

After the reaction is complete, allow the mixture to cool. The Dioctyltin oxide will precipitate out of the solution.

-

Separate the lower aqueous layer. The product can be recovered from the organic phase.[4]

-

The precipitated Dioctyltin oxide can be isolated by filtration.

-

Wash the isolated product with water to remove any remaining impurities.

-

Dry the purified Dioctyltin oxide in a vacuum oven.

Spectroscopic Characterization

The structural elucidation of Dioctyltin oxide is accomplished through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of Dioctyltin oxide is characterized by the absence of a sharp band for the Sn-OH stretching, which would be expected around 3600 cm⁻¹. The presence of a broad band in the region of 500-700 cm⁻¹ is attributed to the Sn-O-Sn stretching vibrations, indicative of the polymeric nature of organotin oxides. The characteristic absorptions of the octyl groups (C-H stretching and bending vibrations) are also prominently observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR & ¹³C NMR: The ¹H and ¹³C NMR spectra of Dioctyltin oxide are dominated by signals corresponding to the n-octyl chains. Due to the complexity and often polymeric nature of organotin oxides, the resolution of signals directly attached to the tin atom can be challenging.

-

¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a powerful tool for the characterization of organotin compounds.[8] The chemical shift of the tin atom in Dioctyltin oxide is influenced by its coordination number and the surrounding substituents. For dialkyltin oxides, the ¹¹⁹Sn chemical shifts typically fall within a specific range that can help in identifying the compound and understanding its structure in solution.[9] The wide chemical shift range of ¹¹⁹Sn NMR (approximately 5000 ppm) allows for sensitive detection of changes in the coordination sphere of the tin atom.[8]

-

-

Mass Spectrometry: Mass spectrometry of organotin compounds can be complex due to isotopic patterns of tin. The fragmentation of Dioctyltin oxide would likely involve the sequential loss of the octyl chains and the oxygen atom, providing information about the compound's structure.

Key Applications and Mechanisms

Dioctyltin oxide's utility stems from its dual role as a stabilizer and a catalyst.

PVC Heat Stabilizer

DOTO is a highly effective heat stabilizer for PVC, preventing its thermal degradation during processing at high temperatures.[10][11] The stabilization mechanism involves several key actions:

-

HCl Scavenging: During thermal degradation, PVC releases hydrogen chloride (HCl), which autocatalyzes further degradation. DOTO acts as an HCl scavenger, neutralizing it and preventing this catalytic cycle.[10]

-

Substitution of Labile Chlorine Atoms: DOTO can replace the unstable allylic chlorine atoms in the PVC chain with more stable carboxylate or mercaptide groups, thereby inhibiting the initiation of "unzipping" dehydrochlorination.

-

Chain Transfer Agent: DOTO can also function as a chain transfer agent during PVC processing, which helps in regulating the polymer chain length and improving the processability of the material.[10]

Catalyst in Chemical Synthesis

Dioctyltin oxide is a widely applicable catalyst, particularly in esterification, transesterification, and condensation reactions.[11]

-

Esterification and Transesterification: DOTO is highly effective in catalyzing the formation of esters from carboxylic acids and alcohols (esterification) and the exchange of alkoxy groups in esters (transesterification).[12] This is crucial in the production of various industrial products, including:

The catalytic mechanism is believed to involve the activation of the carbonyl group of the carboxylic acid or ester by the Lewis acidic tin center, making it more susceptible to nucleophilic attack by the alcohol.[13][14]

-

Polyurethane Synthesis: DOTO serves as a catalyst in the production of polyurethanes, facilitating the reaction between isocyanates and polyols.[11] Its catalytic activity, which is slightly less than that of dibutyltin-based catalysts, allows for longer processing times, which can be advantageous in certain applications.[11]

Experimental Protocol: DOTO-Catalyzed Esterification of Oleic Acid with Methanol

This protocol outlines a general procedure for the esterification of a fatty acid using DOTO as a catalyst.

Materials:

-

Oleic acid

-

Methanol

-

Dioctyltin oxide (DOTO)

-

Anhydrous sodium sulfate

-

Hexane

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol. A molar ratio of methanol to oleic acid of 6:1 to 9:1 is typically used.[15]

-

Add Dioctyltin oxide as the catalyst. The catalyst loading can range from 0.5% to 2% by weight of the oleic acid.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the temperature with vigorous stirring.[15]

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several hours.[15]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in hexane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl oleate.

-

The product can be further purified by vacuum distillation if necessary.

Safety and Handling

Dioctyltin oxide should be handled with care, following standard laboratory safety procedures. It may cause skin and eye irritation.[1][16] Organotin compounds can be absorbed through the skin.[16] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from direct sunlight, as it can degrade to inorganic tin salts upon exposure to light.[16]

Conclusion

Dioctyltin oxide is a versatile and industrially important organotin compound with well-established applications as a PVC heat stabilizer and a catalyst. Its effectiveness in these roles is a direct result of its unique chemical properties, including its ability to scavenge HCl, facilitate the substitution of labile atoms, and act as a Lewis acid catalyst. This guide provides a foundational understanding of the synthesis, characterization, and application of DOTO, offering valuable insights for professionals in chemical research and development.

References

-

Amine Catalysts. (2024, July 12). The role of dioctyltin oxide in the plastics industry. Retrieved from [Link]

-

PubChem. Dioctyltin oxide. Retrieved from [Link]

- Google Patents. (1968). Process for preparing dioctyltin oxide. (US3390159A).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dioctyltin Oxide CAS 870-08-6: A Versatile PVC Heat Stabilizer and Catalyst Manufacturer. Retrieved from [Link]

- Google Patents. (1973). Reaction products of dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters and process. (US3716568A).

- Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

- Gielen, M., & Tiekink, E. R. T. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: The use of metals in medicine. John Wiley & Sons.

-

Royal Society of Chemistry. (2012). Catalysis Science & Technology. Retrieved from [Link]

-

Ataman Kimya. DIOCTYLTIN OXIDE (DOTO). Retrieved from [Link]

-

Ataman Kimya. DIOCTYLTIN OXIDE BLEND. Retrieved from [Link]

-

BNT Chemicals. Dioctyltin Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of curcumin, dibutyltin oxide, and the obtained Sn-metallic complex. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Reaction of TDI and PPG with Organo-Tin Mixed Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of oleic acid with methanol in the presence of catalyst.... Retrieved from [Link]

-

PubChem. Dioctyltin dichloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of MDI and PPG used for the synthesis of polyurethane prepolymer. Retrieved from [Link]

-

GCRIS. (2024, October 4). ESTERIFICATION OF OLEIC ACID WITH METHANOL ON STRUCTURED SOLID ACID CATALYSIS. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions. Retrieved from [Link]

-

American Elements. Dioctyltin Oxide. Retrieved from [Link]

-

Lidsen. (2022, October 17). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved from [Link]

-

ResearchGate. (n.d.). N.M.R. SPECTRA OF TIN COMPOUNDS: II. Sn119 AND H1 MAGNETIC RESONANCE SPECTRA OF HEXAMETHYLDITIN. Retrieved from [Link]

- Cooray, B. B., & Scott, G. (1980). The effect of thermal processing on PVC—Part V: The effect of thiotin stabilisers on heat and light stability.

-

ResearchGate. (n.d.). Esterification of oleic acid (OA) by methanol under ultrasonic.... Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Production of Biodiesel from Oleic Acid and Methanol by Reactive Distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the Reaction of IPDI and PPG with Organo-Tin Mixed Catalyst. Retrieved from [Link]

-

Gelest, Inc. (2016). DIOCTYLTIN OXIDE Safety Data Sheet. Retrieved from [Link]

-

Analytice. (2021, September 10). Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with.... Retrieved from [Link]

- Google Patents. (2002). Process for preparing mdi prepolymers with reduced content of free mdi monomer. (EP1237967B1).

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

Sources

- 1. Laboratory analysis of dioctyltin oxide (CAS: 870-08-6) - Analytice [analytice.com]

- 2. Dioctyltin oxide | C16H34OSn | CID 93563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106986891A - A kind of preparation method of dioctyl tin oxide - Google Patents [patents.google.com]

- 4. US3390159A - Process for preparing dioctyltin oxide - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of thermal processing on PVC—Part V: The effect of thiotin stabilisers on heat and light stability (1980) | B. Boyd Cooray | 29 Citations [scispace.com]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ur.newtopchem.com [ur.newtopchem.com]

- 11. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. reaxis.com [reaxis.com]

- 15. lidsen.com [lidsen.com]

- 16. gelest.com [gelest.com]

"Stannane, hydroxyoctyloxo-" CAS number 13356-20-2

An In-depth Technical Guide to Stannane, hydroxyoctyloxo- (CAS 13356-20-2) and its Surrogate, Dioctyltin Oxide (CAS 870-08-6)

Foreword for the Scientific Community: The compound "Stannane, hydroxyoctyloxo-" (CAS 13356-20-2) is sparsely documented in readily available scientific literature.[1][2][3][4][5] Synonyms include Hydroxyoctyloxostannane and Mono-n-octyl tin oxide.[1][2] Given the structural ambiguity and limited data, this guide will focus on a closely related and industrially significant surrogate, Dioctyltin oxide (DOTO) (CAS 870-08-6). The principles, applications, and methodologies discussed for DOTO provide a robust framework for understanding and working with related organotin compounds.

Part 1: Chemical and Physical Properties

Dioctyltin oxide is an organotin compound with the chemical formula C16H34OSn.[6] It is a white to off-white powder, practically insoluble in water but soluble in many organic solvents.[6]

Table 1: Physicochemical Properties of Dioctyltin Oxide

| Property | Value |

| CAS Number | 870-08-6[6] |

| Molecular Formula | C16H34OSn[6] |

| Molecular Weight | 361.15 g/mol [6] |

| Appearance | White to off-white powder[6] |

| Melting Point | 245-248 °C (decomposes)[7] |

| Boiling Point | 230 °C at 1013 hPa |

| Density | 1.3 g/cm³ |

| Bulk Density | 700 kg/m ³ |

| Vapor Pressure | <0.01 hPa at 20 °C |

| Flash Point | 70 °C |

| Water Solubility | Insoluble |

Part 2: Synthesis and Manufacturing

The industrial production of dioctyltin oxide typically involves the hydrolysis of di-n-octyltin dihalide.[8] A common method is the reaction of di-n-octyltin dichloride with an aqueous alkali solution in the presence of a hydrocarbon solvent.[8] The temperature of this reaction is maintained between 60°C and 100°C to facilitate the formation of dioctyltin oxide.[8]

Experimental Protocol: Synthesis of Dioctyltin Oxide

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with di-n-octyltin dichloride and a hydrocarbon solvent (e.g., toluene, xylene).[8]

-

Hydrolysis: An aqueous solution of an alkali (e.g., sodium hydroxide) is gradually added to the vessel while maintaining the temperature between 60°C and 100°C.[8]

-

Precipitation and Recovery: After the reaction is complete, the mixture is cooled, leading to the precipitation of dioctyltin oxide.[8] The solid product is then recovered by filtration, washed, and dried.

Caption: Synthesis of Dioctyltin Oxide via Hydrolysis.

Part 3: Applications in Research and Industry

Dioctyltin oxide is a versatile compound with numerous applications, primarily as a catalyst and a stabilizer.[7]

Catalysis:

-

Esterification and Transesterification: DOTO is an effective catalyst for esterification and transesterification reactions, which are crucial in the production of coating resins, surfactants, and lubricant esters.[9][10]

-

Polymer Synthesis: It is used as a catalyst in the synthesis of polyurethanes, silicones, and polyesters.[7][9]

Polymer Stabilization:

-

PVC Heat Stabilizer: A primary application of DOTO is as a heat stabilizer for polyvinyl chloride (PVC) to prevent thermal degradation during processing.[6]

Pharmaceutical and Biological Research:

While DOTO itself is not a pharmaceutical, organotin compounds are a subject of interest in drug development.[11][12][13] Organotin(IV) complexes have shown potential as anticancer agents, with some exhibiting higher activity than cisplatin.[11][12] They are being investigated for their ability to selectively target cancer cells and induce apoptosis.[12]

Caption: Major Applications of Dioctyltin Oxide.

Part 4: Analytical Techniques

The analysis of organotin compounds like DOTO typically involves a multi-step process of extraction, derivatization, separation, and detection.[14]

-

Extraction: Organic solvents, ion exchange resins, or solid-phase extraction (SPE) are used to extract organotins from various matrices.[14][15]

-

Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the preferred separation techniques.[14][16] GC often requires a derivatization step to make the compounds volatile.[14]

-

Detection: Common detection methods include atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and atomic emission spectroscopy (AES).[14][15][16]

Workflow: Analysis of Organotin Compounds

Caption: General Analytical Workflow for Organotin Compounds.

Part 5: Safety and Toxicology

Hazard Identification:

Dioctyltin oxide may cause damage to organs if swallowed. It can cause skin, eye, and respiratory tract irritation.[17] Organotins can be absorbed through the skin.[17]

Safe Handling and Storage:

-

Handling: Avoid contact with skin and eyes, and avoid breathing dust.[17][18] Use in a well-ventilated area or with local exhaust ventilation.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17][18]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[17][18]

First Aid Measures:

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[18]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][18]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]

Toxicology:

The toxicology of tin is primarily associated with its organic compounds.[19] The toxicity of organotins varies depending on the number and nature of the organic groups attached to the tin atom.

References

- Anwar, S., et al. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed.

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.

- ResearchGate. Organotin compounds with biological activity.

- Sigma-Aldrich. (2024).

- Gelest, Inc. (2016).

- Ottokemi. Dioctyltin oxide, 97% 870-08-6 India.

- Eurofins Australia. Organotins Analysis.

- BNT Chemicals. Organotin Compounds.

- Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds.

- Centers for Disease Control and Prevention. Development of a method for the sampling and analysis of organotin compounds.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 83370, Stannane, hydroxyoctyloxo-.

- Alfa Chemistry. CAS 13356-20-2 Stannane,hydroxyoctyloxo-.

- Fisher Scientific.

- U.S. Environmental Protection Agency. Substance Details - Stannane, hydroxyoctyloxo-.

- ChemicalBook.

- ALS Global. Analysis of organotin compounds.

- Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications.

- Sigma-Aldrich. Dioctyltin oxide for synthesis 870-08-6.

- Awang, N., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC.

- ChemicalBook. N-OCTYLTIN(IV) HYDROXIDE OXIDE CAS#: 13356-20-2.

- Google Patents. US3390159A - Process for preparing dioctyltin oxide.

- ECHEMI. 13356-20-2, Hydroxyoctyloxostannane Formula.

- NINGBO INNO PHARMCHEM CO.,LTD. Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency.

- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters.

- KENT Europe.

- Farnell.

- Reaxis. REAXIS® C417 - Dioctyltin Oxide with Silane.

- Chem-Impex. Di-n-octyltin oxide.

- BNT Chemicals. Dioctyltin Oxide.

- Organic Chemistry Portal.

- Google Patents. US20130129607A1 - Synthesis of stannane and deuterostannane.

- Krigman, M. R., & Silverman, A. P. (1984). General toxicology of tin and its organic compounds. Neurotoxicology.

Sources

- 1. Stannane, hydroxyoctyloxo- | C8H18O2Sn | CID 83370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-OCTYLTIN(IV) HYDROXIDE OXIDE CAS#: 13356-20-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Dioctyltin oxide, 97% 870-08-6 India [ottokemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US3390159A - Process for preparing dioctyltin oxide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 11. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BNT Chemicals | Organotin Compounds [bnt-chemicals.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. eurofins.com.au [eurofins.com.au]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. gelest.com [gelest.com]

- 18. fishersci.com [fishersci.com]

- 19. General toxicology of tin and its organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stannane, hydroxyoctyloxo-

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The World of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history dating back to the mid-19th century. The pioneering work of chemists like Edward Frankland and Carl Löwig laid the foundation for a field that would eventually yield a diverse array of compounds with significant industrial and, more recently, biomedical applications.[1][2] The trajectory of organotin chemistry took a significant turn in the mid-20th century with the discovery of their utility as PVC stabilizers, biocides, and catalysts, propelling them into large-scale industrial production.[1][2]

This guide focuses on a specific organotin compound: Stannane, hydroxyoctyloxo- (CAS No. 13356-20-2), also known by synonyms such as Hydroxyoctyloxostannane and Mono-n-octyl tin oxide.[3] While perhaps not as widely known as some of its organotin counterparts, it represents an important class of mono-alkyltin compounds with unique properties and applications. This document aims to provide a comprehensive technical overview of its discovery, history, synthesis, properties, and applications, with a particular focus on its relevance to researchers in materials science and drug development.

Discovery and Historical Context

Pinpointing the exact moment of discovery for Stannane, hydroxyoctyloxo- is challenging, as is often the case with specialty chemicals that emerge from broader research and development efforts. However, its history is intrinsically linked to the commercialization of organotin compounds as PVC stabilizers in the 1940s and 50s.[2] The development of processes to synthesize mono- and di-n-octyltin compounds was a critical step.

A key patent from the 1970s outlines a direct reaction process for producing a mixture of di- and mono-n-octyltin chlorides from tin, n-octyl chloride, and n-octyl iodide.[4] Stannane, hydroxyoctyloxo- is a direct hydrolysis product of mono-n-octyltin trichloride, a component of this mixture. This suggests that by the early 1970s, the synthesis and isolation of its precursors were well-established, and the formation of the corresponding oxides and hydroxides would have been a logical and understood subsequent step.

The primary driver for the development of octyltin compounds was the need for non-toxic and effective heat stabilizers for PVC, particularly for applications in food packaging and medical devices. This focus on lower toxicity compared to other alkyltin compounds, such as butyltins, carved out a specific and important niche for octyltin derivatives.

Physicochemical Properties

Stannane, hydroxyoctyloxo- is an organotin compound with the chemical formula C8H18O2Sn.[1][3] Its properties are influenced by the presence of the n-octyl group, which imparts a degree of organic character, and the hydroxyl and oxo ligands on the tin atom, which contribute to its reactivity and potential for forming larger oligomeric structures.

| Property | Value | Source |

| CAS Number | 13356-20-2 | [1][3] |

| Molecular Formula | C8H18O2Sn | [1][3] |

| Molecular Weight | 264.94 g/mol | [3] |

| IUPAC Name | hydroxy-octyl-oxotin | [3] |

| Synonyms | Hydroxyoctyloxostannane, Mono-n-octyl tin oxide | [3] |

| Appearance | White to off-white powder | - |

| Melting Point | >230°C | [5] |

| Solubility | Generally low in water, soluble in some organic solvents | [5] |

Synthesis and Experimental Protocols

The synthesis of Stannane, hydroxyoctyloxo- is typically a two-step process. The first step involves the synthesis of its precursor, mono-n-octyltin trichloride, followed by a hydrolysis step.

Step 1: Synthesis of Mono-n-octyltin Trichloride

The industrial synthesis of mono-n-octyltin trichloride often involves the direct reaction of metallic tin with n-octyl chloride, often in the presence of a catalyst. A patented method describes the reaction of tin with n-octyl chloride and n-octyl iodide in the presence of phosphorus trichloride as a catalyst at elevated temperatures (175-200°C).[4] This process yields a mixture of di- and mono-n-octyltin chlorides.

Another approach is the redistribution reaction between tin tetrachloride (SnCl4) and tetra-n-octyltin (Sn(C8H17)4).

Caption: General workflow for the synthesis of Stannane, hydroxyoctyloxo-.

Experimental Protocol for Hydrolysis of Mono-n-octyltin Trichloride:

-

Dissolution: Dissolve the purified mono-n-octyltin trichloride in a suitable organic solvent, such as toluene or ethanol.

-

Base Addition: Slowly add a stoichiometric amount of an aqueous base solution, such as sodium hydroxide or ammonium hydroxide, to the organotin solution with vigorous stirring. The concentration of the base should be carefully controlled to promote the desired hydrolysis reaction.

-

Reaction: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by monitoring the pH of the aqueous phase.

-

Isolation: After the reaction is complete, the solid product (Stannane, hydroxyoctyloxo-) is isolated by filtration.

-

Washing: The isolated solid is washed with deionized water to remove any inorganic salts and then with a non-polar solvent (e.g., hexane) to remove any unreacted starting material or organic byproducts.

-

Drying: The final product is dried under vacuum at a moderate temperature to remove any residual solvent and water.

Causality in Experimental Choices:

-

Solvent Choice: The choice of an organic solvent in the hydrolysis step is crucial for ensuring that the mono-n-octyltin trichloride is fully dissolved and can react efficiently with the aqueous base at the interface.

-

Controlled Base Addition: Slow and controlled addition of the base is necessary to prevent localized high concentrations of hydroxide ions, which could lead to the formation of undesirable byproducts or poorly crystalline material.

-

Washing Steps: The washing steps are critical for obtaining a high-purity product. Washing with water removes inorganic salts, while the organic solvent wash removes non-polar impurities.

Applications

The applications of Stannane, hydroxyoctyloxo- are primarily as an intermediate in the synthesis of other organotin compounds and potentially as a component in PVC stabilizer formulations.

PVC Stabilization

Mono-octyltin compounds are key components of heat stabilizers for rigid PVC.[6] While di-octyltin compounds are often the primary active species, mono-octyltin derivatives can play a synergistic role. They can act as acid scavengers, reacting with the hydrogen chloride that is released during the thermal degradation of PVC, thereby preventing further degradation.

Caption: Role of organotin stabilizers in preventing PVC degradation.

Potential in Drug Development

While there is no direct evidence of Stannane, hydroxyoctyloxo- being used as a drug, the broader class of organotin compounds has garnered significant interest for their potential therapeutic applications. Numerous studies have demonstrated the anti-cancer, anti-fungal, and anti-bacterial activities of various organotin complexes.[3][7][8]

The biological activity of organotin compounds is often attributed to their ability to interact with cellular components, such as proteins and nucleic acids. The specific organic groups attached to the tin atom and the overall geometry of the complex play a crucial role in determining their biological efficacy and toxicity.

For drug development professionals, Stannane, hydroxyoctyloxo- could be of interest as a precursor for the synthesis of novel organotin-based therapeutic agents. Its reactive hydroxyl group provides a handle for further functionalization, allowing for the attachment of various ligands that could modulate its biological activity and target specificity.

Safety and Handling

Organotin compounds, as a class, are known to have toxic properties, and appropriate safety precautions must be taken when handling them. While octyltins are generally considered less toxic than their methyltin and butyltin counterparts, they should still be handled with care.

-

Inhalation: May cause irritation to the respiratory tract.

-

Ingestion: May be harmful if swallowed.

-

Skin and Eye Contact: Can cause irritation.

It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[2][7]

Conclusion and Future Outlook

Stannane, hydroxyoctyloxo- is an important member of the mono-n-octyltin family of compounds. Its history is closely tied to the development of PVC stabilizers, and it continues to be relevant in this field as an intermediate. For researchers in materials science, it offers a building block for the creation of new organotin-based materials. For those in drug development, it represents a potential starting point for the synthesis of novel therapeutic agents, leveraging the known biological activities of organotin compounds.

Future research may focus on exploring the catalytic properties of Stannane, hydroxyoctyloxo- and its derivatives, as well as a more in-depth investigation into its biological activities and those of its reaction products. As with all organometallic compounds, a key challenge will be to balance efficacy with toxicity, a consideration that will undoubtedly drive future innovation in this area.

References

-

PubChem. Stannane, hydroxyoctyloxo-. [Link]

-

Al-Juboori, R. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

-

Sirajuddin, M., & Ali, S. (2016). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Current Pharmaceutical Design, 22(44), 6665-6681. [Link]

- Google Patents.

-

Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications (pp. 312-324). Wiley. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

- 5. inchem.org [inchem.org]

- 6. scispace.com [scispace.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

A-Z Guide to Theoretical and Computational Analysis of Stannane, hydroxyoctyloxo-

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Modern Imperative for Computational Chemistry in Organotin Research

Organotin compounds, characterized by at least one tin-carbon bond, represent a versatile class of organometallic chemicals with broad industrial applications, from PVC stabilization to catalysis.[1][2] Stannane, hydroxyoctyloxo-, also known as Octylstannonic acid (CAS Number: 13356-20-2), is a mono-octyltin compound that embodies the structural and reactive complexities inherent to this chemical family.[3][4] While their utility is significant, the biological activity and potential toxicity of organotins necessitate a deep, molecular-level understanding of their behavior.[5][6][7]

Traditional experimental methods provide invaluable data but are often constrained by the transient nature of intermediates, the complexity of cluster formation, and the hazards associated with these compounds.[8][9] This guide serves as a senior-level walkthrough of how theoretical and computational chemistry provides a powerful lens to dissect, predict, and rationalize the properties of Stannane, hydroxyoctyloxo- and its analogues. By simulating molecular behavior from first principles, we can elucidate reaction mechanisms, predict spectroscopic signatures, and guide the rational design of new compounds with tailored functionalities, thereby accelerating research and development while enhancing safety.

Part 1: Foundations of the Computational Approach

The predictive power of computational chemistry hinges on selecting the right tools for the question at hand. For organotin systems, this choice is particularly critical due to the presence of a heavy element (Sn), which introduces relativistic effects and complex electronic structures.

The Quantum Mechanical Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the predominant method for studying organotin compounds, offering a robust balance of computational efficiency and accuracy.[10] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Expertise in Practice: Why DFT? The core challenge with tin is its large number of electrons. Explicitly calculating the interactions of every electron is computationally prohibitive for all but the simplest systems. DFT simplifies this by reformulating the problem in terms of the spatially dependent electron density. This makes it feasible to model systems containing dozens to hundreds of atoms, which is essential for studying the oligomeric clusters common in organotin chemistry.[9]

Causality Behind Method Selection:

-

Functional Choice: The accuracy of DFT is determined by the chosen exchange-correlation functional. For organotins, hybrid functionals like B3LYP are a reliable starting point for geometry optimizations and vibrational frequency calculations.[11] For studies involving non-covalent interactions, crucial for understanding cluster stability, functionals like ωB97X-D or M06-2X , which are specifically parameterized to better describe dispersion forces, are recommended.

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. For the tin atom, it is crucial to use a basis set that includes an Effective Core Potential (ECP) , such as LANL2DZ .[12] The ECP replaces the inner-shell electrons of the tin atom with a mathematical potential, which accomplishes two vital goals: it significantly reduces the computational cost and implicitly accounts for relativistic effects that are significant for heavy elements. For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) provide a good balance of accuracy and speed.[11]

-

Solvation Modeling: Reactions and biological interactions rarely occur in a vacuum. To simulate behavior in solution, a Polarizable Continuum Model (PCM) is often employed.[13] This model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute and providing more realistic energy calculations.

Probing Dynamics: Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes, aggregation, and transport properties.

Expertise in Practice: When to Use MD? MD is invaluable for understanding how Stannane, hydroxyoctyloxo- might interact with a biological membrane or self-assemble in solution. The primary challenge is the lack of well-parameterized force fields for organotin compounds. A force field is a set of parameters that defines the potential energy of the system. While general force fields exist, they may not accurately capture the specific bonding and non-bonding interactions of tin. Therefore, researchers often need to develop custom parameters, frequently validated against DFT calculations, to ensure the simulation's physical realism.

Part 2: A Validated Computational Workflow: From Structure to Properties

This section outlines a self-validating protocol for the computational analysis of a representative Stannane, hydroxyoctyloxo- system. We will consider a dimeric form, as organotin hydroxides and oxides rarely exist as stable monomers.[14]

Step-by-Step Protocol: Dimer Analysis

-

Monomer Construction & Optimization:

-

Action: Build the putative monomer, C8H17Sn(O)OH, in a molecular editor.

-

Method: Perform a full geometry optimization using DFT (e.g., B3LYP/LANL2DZ for Sn, 6-31G(d) for C, H, O).

-

Validation: Confirm the optimized structure is a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.

-

-

Dimer Assembly & Optimization:

-

Action: Assemble a plausible dimeric structure. A common motif is a four-membered Sn2O2 ring.

-

Method: Optimize the dimer geometry using the same level of theory.

-

Rationale: Comparing the total energy of the dimer to twice the energy of the monomer (with appropriate corrections) allows for the calculation of the dimerization energy, quantifying the thermodynamic driving force for aggregation.

-

-

Spectroscopic Prediction:

-

Action: From the optimized dimer geometry, calculate key spectroscopic properties.

-

Method (IR): The output of the frequency calculation provides the vibrational modes. These can be plotted to generate a theoretical infrared (IR) spectrum. Key peaks, such as Sn-O-Sn stretches and O-H vibrations, can be identified.

-

Method (NMR): Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts.

-

Validation: These predicted spectra serve as a direct bridge to experimental work. If experimental data are available, comparing them with the calculated spectra provides a powerful validation of the computed geometry. Discrepancies can guide revisions to the proposed structure.

-

-

Electronic Structure Analysis:

-

Action: Analyze the molecular orbitals of the optimized structure.

-

Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Insight: The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and electronic stability. A smaller gap suggests the molecule is more easily excitable and potentially more reactive. The spatial distribution of these orbitals reveals the most likely sites for nucleophilic or electrophilic attack.

-

Workflow Visualization

Caption: Computational workflow for analyzing organotin structures.

Part 3: Data Presentation and Advanced Insights

Quantitative Data Summary

Computational studies generate a wealth of quantitative data. Presenting this in a structured format is key for comparison and interpretation.

Table 1: Key Computed Geometric and Electronic Parameters for a Hypothetical Dimer

| Parameter | Value | Significance |

|---|---|---|

| Sn-O Bond Length (ring) | 2.15 Å | Indicates the strength and nature of the core Sn-O bonds. |

| Sn-C Bond Length | 2.18 Å | Standard covalent bond length for validation. |

| Sn-O-Sn Angle | 95.0° | Defines the geometry of the central Sn2O2 core. |

| Dimerization Energy | -25 kcal/mol | A negative value indicates that dimer formation is thermodynamically favorable. |

| HOMO-LUMO Gap | 5.2 eV | A larger gap suggests high kinetic stability. |

| ¹¹⁹Sn NMR Chemical Shift | -150 ppm | A key spectroscopic fingerprint for structural characterization. |

Application in Drug Development and Mechanistic Studies

For drug development professionals, understanding how a molecule like Stannane, hydroxyoctyloxo- might interact with a biological target is paramount.

-

Molecular Docking: The optimized DFT geometry can be used as a starting point for molecular docking studies. By docking the organotin compound into the active site of a target protein (e.g., an enzyme), one can predict binding modes and estimate binding affinity. This can help identify potential biological targets and rationalize observed toxicity or therapeutic effects.[5][7]

-

Reaction Mechanism Elucidation: DFT is exceptionally powerful for mapping out reaction pathways. By locating and calculating the energies of transition states, one can determine activation barriers and reaction rates. For instance, the catalytic cycle of an organotin-catalyzed esterification can be fully characterized, providing insights into how to optimize the catalyst for higher efficiency.[15]

Logical Relationship Diagram

Caption: From core calculations to practical applications.

Conclusion and Future Outlook

The theoretical and computational study of Stannane, hydroxyoctyloxo- and related organotin compounds provides an indispensable toolkit for modern chemical and pharmaceutical research. By leveraging methods like DFT and MD, scientists can move beyond empirical observation to a predictive, mechanism-driven understanding of molecular behavior. This guide has outlined a robust, self-validating framework for these investigations. The synergy between computational prediction and experimental validation is the cornerstone of efficient and insightful research, enabling the design of safer, more effective materials and therapeutics while minimizing experimental costs and hazards. The continued development of computational methods and computing power promises to further enhance our ability to unravel the complex chemistry of these important compounds.

References

-

U.S. Environmental Protection Agency. (n.d.). Stannane, hydroxyoctyloxo-. Substance Details - SRS. Retrieved from [Link][3]

-

Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link][5]

-

Hennighausen, G. (2000). Organotin compounds: toxicokinetic aspects. PubMed. Retrieved from [Link][6]

-

do Nascimento, C. A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology. Retrieved from [Link][7]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link][8]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link][16]

-

PubChem. (n.d.). Stannane, hydroxyoctyloxo-. Retrieved from [Link][17]

-

Whittleton, S. R., et al. (2010). Computational Methods for Organotin Compounds. Request PDF. Retrieved from [Link][12]

-

Orita, A., et al. (2001). An ab Initio Computational Study on the Reaction of Organotin Enolates. ResearchGate. Retrieved from [Link][18]

-

Nath, M., et al. (2014). Industrial applications of organotin compounds. ResearchGate. Retrieved from [Link][2]

-

Fent, K. (1996). Organotin compounds in the environment - An overview. ResearchGate. Retrieved from [Link][19]

-

Chandrasekhar, V. (2020). Cluster Chemistry of Organotin Compounds. Research and Reviews: Journal of Chemistry. Retrieved from [Link][9]

-

PubChem. (n.d.). Stannane, cyclohexylhydroxyoxo-. Retrieved from [Link][20]

-

Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link][14]

-

Naoom, et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. Retrieved from [Link]

-

Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link][15]

-

Adeyemi, J. O., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. Retrieved from [Link][21]

-

Yagmur, R. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology. Retrieved from [Link][13]

-

Fokin, A. A., et al. (2022). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. PubMed Central. Retrieved from [Link][11]

-

G-S, R., et al. (2017). DFT calculations of the electronic structure of SnOx layers on Pd(110). ResearchGate. Retrieved from [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. echemi.com [echemi.com]

- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 8. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. gelest.com [gelest.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 17. Stannane, hydroxyoctyloxo- | C8H18O2Sn | CID 83370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Stannane, cyclohexylhydroxyoxo- | C6H12O2Sn | CID 31511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Efficacy and Application of Hydroxyoctyloxo-stannane in Catalytic Organic Synthesis: A Guide for Researchers

Introduction: Unveiling the Potential of Monoalkyltin Catalysts

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and robust catalysts is paramount. Among the diverse array of organometallic compounds, monoalkyltin (IV) derivatives have carved a significant niche, particularly in reactions involving ester bond formation. "Stannane, hydroxyoctyloxo-," with the chemical identifier CAS 13356-20-2 and IUPAC name hydroxy-octyl-oxotin, represents a key member of this class.[1][2] These catalysts, often structurally analogous to the more widely documented butylstannoic acid, are recognized for their exceptional performance in esterification, transesterification, and polycondensation reactions.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of why and how these catalysts function. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. Our focus is to empower you to leverage the full potential of hydroxyoctyloxo-stannane and its analogs in your synthetic endeavors, from small-scale ester synthesis to the construction of complex polymeric architectures.

The Mechanistic Heart of Catalysis: A Tale of Lewis Acidity and Coordination

The catalytic prowess of monoalkyltin compounds like hydroxyoctyloxo-stannane in esterification is rooted in their function as effective Lewis acids.[4] However, a simplistic view of Lewis acid activation belies the nuanced and elegant mechanism at play. Recent mechanistic studies on the closely related n-butylstannoic acid have illuminated a sophisticated catalytic cycle that underscores the unique role of the monoalkyltin structure.[4]

The process is not merely an activation of the carboxylic acid. Instead, the catalyst demonstrates an amphoteric nature, engaging both the carboxylic acid and the alcohol to facilitate the reaction. The cycle can be conceptualized as follows:

-

Catalyst Activation and Ligand Exchange: The solid polymeric stannane catalyst reacts with the carboxylic acid and alcohol under thermal conditions to form a soluble, monomeric seven-coordinate tin center. This active species is a mixed alkoxide/carboxylate complex.[5]

-

Substrate Coordination: The catalyst's Lewis acidic tin center coordinates with the carbonyl oxygen of a carboxylic acid molecule. Simultaneously, the alkoxide ligand on the tin is positioned to act as a Brønsted base, deprotonating the incoming alcohol. This dual activation is crucial for enhancing the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid carbonyl carbon.[4]

-

Nucleophilic Attack and Tetrahedral Intermediate Formation: The activated (deprotonated) alcohol performs a nucleophilic attack on the coordinated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Hydrogen bonding interactions play a vital role in pre-organizing the substrates and stabilizing this intermediate.[5]

-

Rate-Determining Step: The collapse of the tetrahedral intermediate, involving the breaking of the carbon-oxygen bond of the original carboxylic acid hydroxyl group, is the rate-determining step.[4]

-

Product Release and Catalyst Regeneration: A water molecule is eliminated, and the newly formed ester is released from the tin center. The catalyst is then regenerated by coordinating with another molecule of the carboxylic acid, ready to initiate a new cycle.

The presence of the alkyl tail (e.g., n-octyl or n-butyl) is pivotal, as it helps to enforce the seven-coordinate geometry at the tin center throughout the catalytic cycle.[4] This detailed understanding allows for the rational selection of reaction conditions to optimize catalytic turnover and minimize side reactions.

Caption: Proposed catalytic cycle for monoalkyltin-catalyzed esterification.

Application Note 1: Synthesis of Bio-Based Diesters

Objective: To synthesize diethyl 2,5-furandicarboxylate, a key monomer for bio-based polymers, using hydroxyoctyloxo-stannane or an analog as the catalyst. This protocol is adapted from patent literature demonstrating the utility of monoalkyltin catalysts in the production of valuable chemical intermediates.[6]

Materials & Equipment:

-

Reactants:

-

2,5-Furandicarboxylic acid (FDCA)

-

Ethanol (absolute)

-

-

Catalyst:

-

Hydroxyoctyloxo-stannane or Butylstannoic Acid (e.g., FASCAT® 9100)

-

-

Equipment:

-

High-pressure stainless steel reactor (e.g., Parr vessel) equipped with a magnetic stir bar and temperature control.

-

Gas chromatograph (GC) for reaction monitoring and yield determination.

-

Standard laboratory glassware for work-up.

-

Rotary evaporator.

-

Experimental Protocol:

-

Reactor Charging: To a 75 mL stainless steel Parr reactor, add 2,5-furandicarboxylic acid (10.0 g, 0.064 mol), absolute ethanol (40.0 g), and butylstannoic acid (50 mg, approx. 0.4 mol% relative to FDCA).[6]

-

Reaction Execution: Seal the reactor and begin stirring at a high rate (e.g., 875 rpm) to ensure the suspension is well-mixed.

-

Heating Profile: Heat the vessel to 200°C. The heat-up time is typically around 30 minutes. Maintain the reaction temperature at 200°C for a total of 60 minutes (including heat-up time).[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC to determine the conversion of FDCA and the yield of the mono- and di-esters.

-

Cooling and Work-up: After the reaction time is complete, rapidly cool the reactor to room temperature.

-

Product Isolation: Vent the reactor and transfer the contents to a round-bottom flask. Remove the unreacted ethanol and other volatile components under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product can be purified by column chromatography or recrystallization to yield pure diethyl 2,5-furandicarboxylate.

Data Summary:

| Parameter | Value | Reference |

| Substrate | 2,5-Furandicarboxylic acid (FDCA) | [6] |

| Co-reactant | Ethanol | [6] |

| Catalyst | Butylstannoic Acid | [6] |

| Catalyst Loading | ~0.4 mol% (relative to FDCA) | [6] |

| Temperature | 200°C | [6] |

| Reaction Time | 60 minutes | [6] |

| Expected Outcome | High conversion of FDCA to mono- and di-esters | [6] |

Application Note 2: Laboratory-Scale Synthesis of a Biodegradable Polyester

Objective: To synthesize the biodegradable aliphatic polyester, poly(butylene succinate) (PBS), via a two-step melt polycondensation process catalyzed by hydroxyoctyloxo-stannane or a suitable analog. This protocol is a representative example of how these catalysts are employed in polymer synthesis.[4]

Materials & Equipment:

-

Monomers:

-

Succinic Acid (SA)

-

1,4-Butanediol (BDO)

-

-

Catalyst:

-

Hydroxyoctyloxo-stannane or Butylstannoic Acid

-

-

Equipment:

-

Three-neck round-bottom flask.

-

Mechanical stirrer with a high-torque motor.

-

Distillation head with a condenser and collection flask.

-

Nitrogen gas inlet.

-

High-vacuum pump.

-

Heating mantle with a temperature controller.

-

Caption: General experimental workflow for polyester synthesis.

Experimental Protocol:

Step 1: Esterification (Oligomer Formation)

-

Reactor Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation arm, charge succinic acid (e.g., 0.5 mol) and 1,4-butanediol (e.g., 0.55 mol, a 10% molar excess is common to account for volatilization).

-

Catalyst Addition: Add the hydroxyoctyloxo-stannane catalyst (typically 0.05 - 0.2 wt% of the total monomer weight).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout this stage.

-

Heating and Water Removal: Begin stirring and heat the mixture to approximately 190°C. Water will begin to distill from the reaction mixture as the esterification proceeds. Continue heating and stirring until the theoretical amount of water has been collected in the receiving flask (this can take 2-4 hours). The product at this stage is a low molecular weight oligomer.

Step 2: Polycondensation (Molecular Weight Build-up)

-

Temperature Increase: After the esterification is complete, increase the temperature of the reaction mixture to 210-230°C.

-

Vacuum Application: Gradually apply a high vacuum to the system (pressure < 1 mmHg). This is a critical step to remove the excess 1,4-butanediol and drive the equilibrium towards high molecular weight polymer formation.

-

Viscosity Increase: As the polycondensation proceeds, a significant increase in the melt viscosity will be observed. The torque on the mechanical stirrer is a good indicator of the increasing molecular weight.

-

Reaction Completion: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.

-

Product Isolation: To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen gas. The molten polymer can be carefully extruded from the flask under nitrogen pressure and allowed to cool. The resulting solid polyester can then be pelletized or ground for analysis.

Data Summary:

| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |

| Temperature | ~190°C | 210-230°C |

| Pressure | Atmospheric (N₂ flow) | High Vacuum (< 1 mmHg) |

| Duration | 2-4 hours | 2-4 hours |

| Key Process | Formation of oligomers | Increase in molecular weight |

| Byproduct Removed | Water | 1,4-Butanediol |

Safety and Handling of Organotin Catalysts

While highly effective, organotin compounds must be handled with care. "Stannane, hydroxyoctyloxo-" is classified as hazardous to aquatic life with long-lasting effects.[1] Users should always consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.

Conclusion

"Stannane, hydroxyoctyloxo-" and its monoalkyltin analogs are powerful and versatile catalysts for a range of crucial reactions in organic synthesis. Their efficacy stems from a sophisticated mechanism that combines Lewis acidity with a coordinated Brønsted basicity, enabling efficient ester bond formation under relatively mild conditions. The protocols provided herein for the synthesis of a bio-based diester and a biodegradable polyester serve as practical, adaptable templates for researchers. By understanding the underlying principles and adhering to safe handling practices, scientists can effectively harness these catalysts to advance projects in materials science, drug development, and sustainable chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83370, Stannane, hydroxyoctyloxo-. Retrieved from [Link].

-

Encyclopedia.pub (2022). Synthesis of Poly (Butylene Succinate). Retrieved from [Link].

-

MDPI (2023). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. Polymers, 15(21), 4291. Retrieved from [Link].

-

Wolzak, L. A., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(8), 2851-2860. Retrieved from [Link].

- Google Patents (2018). WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).

-

Royal Society of Chemistry (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. Retrieved from [Link].

- Google Patents (2013). CN103012757A - Preparation method of poly(butylene succinate).

-

ResearchGate (2015). Catalysts for Polyester Resin Manufacturing. Retrieved from [Link].

-

National Institutes of Health (2010). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 115(1), 253-261. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from [Link].

Sources

- 1. Stannane, hydroxyoctyloxo- | C8H18O2Sn | CID 83370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Butylstannonic acid | C4H10O2Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MX9204932A - PREPARATION OF POLYESTERS WITH TIN CATALYSTS. - Google Patents [patents.google.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Stannane, hydroxyoctyloxo- in Polymerization Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Stannane, hydroxyoctyloxo-

Stannane, hydroxyoctyloxo-, also known by synonyms such as Hydroxyoctyloxostannane and Mono-n-octyl tin oxide, is an organotin compound with the CAS number 13356-20-2.[1][2][3][4] Organotin compounds are characterized by the presence of at least one tin-carbon bond and have a wide array of industrial applications, from PVC stabilization to catalysis.[5][6][7] Stannane, hydroxyoctyloxo- belongs to the class of monoalkyltin compounds, which are generally less toxic than their tri- and diorganotin counterparts.[5][8][9] Its unique properties make it a subject of interest for catalytic applications in polymerization, particularly where a balance of reactivity and lower toxicity is desirable.

| Property | Value | Source |

| CAS Number | 13356-20-2 | [1][2][3] |

| Molecular Formula | C8H18O2Sn | [1][2][3] |

| Molecular Weight | 264.94 g/mol | [1][2][3] |

| IUPAC Name | hydroxy-octyl-oxotin | [1][2] |

| Synonyms | Hydroxyoctyloxostannane, Mono-n-octyl tin oxide, Octylstannonic acid | [1][2][3] |

| Appearance | White crystalline solid (typical for similar compounds) | [9] |

| Melting Point | >230°C | [2][3] |

The Role of Stannane, hydroxyoctyloxo- in Polymerization: A Mechanistic Overview

Organotin compounds are highly effective catalysts for various polymerization reactions, including the formation of polyurethanes, polyesters, and silicones.[6][7][10][11][12] The catalytic activity of Stannane, hydroxyoctyloxo- stems from the Lewis acidic nature of the tin center. The tin atom can coordinate with oxygen-containing functional groups, such as the hydroxyl group of an alcohol or the carbonyl group of an ester or isocyanate, thereby activating them for nucleophilic attack.

In the context of polyesterification or polyurethane synthesis, a plausible mechanism involves the formation of a tin-alkoxide intermediate. This intermediate then reacts with the monomer (e.g., an isocyanate or an ester) to facilitate the formation of the polymer chain. The catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.

Caption: Proposed catalytic cycle for polyurethane synthesis using Stannane, hydroxyoctyloxo-.

Application Notes: Leveraging Stannane, hydroxyoctyloxo- in Polymer Synthesis

Polyurethane Formation

Stannane, hydroxyoctyloxo- can be employed as a catalyst for the reaction between a diisocyanate and a diol to form polyurethanes.[6][10][13] The choice of catalyst is critical in controlling the pot life of the polyurethane system and the final properties of the polymer. Monoalkyltin compounds like Stannane, hydroxyoctyloxo- can offer a more controlled reaction rate compared to more reactive catalysts like dibutyltin dilaurate.

Experimental Considerations:

-

Catalyst Loading: Typically in the range of 0.01 to 0.5% by weight of the total reactants.

-

Solvent: The reaction can be carried out in bulk or in a non-protic solvent such as toluene or tetrahydrofuran (THF).

-

Temperature: The reaction is often performed at elevated temperatures (e.g., 60-80°C) to ensure a reasonable reaction rate.

Polyester Synthesis

In the synthesis of polyesters via polycondensation, Stannane, hydroxyoctyloxo- can catalyze the reaction between a dicarboxylic acid (or its ester) and a diol.[11] The catalyst facilitates the removal of the condensation byproduct (e.g., water or a small alcohol), driving the equilibrium towards the formation of high molecular weight polymer.

Experimental Considerations:

-

Monomer Purity: High monomer purity is essential to achieve high molecular weight polyesters.

-

Vacuum: The reaction is typically conducted under vacuum to facilitate the removal of the condensation byproduct.

-

Temperature: High temperatures (e.g., 180-220°C) are generally required for polycondensation reactions.

| Parameter | Polyurethane Synthesis | Polyester Synthesis |

| Typical Monomers | Diisocyanates, Diols | Dicarboxylic acids/esters, Diols |

| Catalyst Loading | 0.01 - 0.5 wt% | 0.1 - 1.0 wt% |

| Temperature | 60 - 80°C | 180 - 220°C |

| Solvent | Toluene, THF, or bulk | Bulk |

| Atmosphere | Inert (N2 or Ar) | Inert, followed by vacuum |

Experimental Protocols

Protocol for the Synthesis of Poly(butylene adipate) using Stannane, hydroxyoctyloxo-

This protocol describes the synthesis of a simple polyester, poly(butylene adipate), through a melt polycondensation reaction catalyzed by Stannane, hydroxyoctyloxo-.

Materials:

-

Adipic acid (high purity)

-

1,4-Butanediol (high purity)

-

Stannane, hydroxyoctyloxo- (catalyst)

-

Nitrogen gas (high purity)

-

Toluene (for cleaning)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line

Caption: Experimental workflow for polyester synthesis.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and flame-dry all glassware under a flow of nitrogen to remove any adsorbed water.

-

Charging Reactants: Charge the reaction flask with adipic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess), and Stannane, hydroxyoctyloxo- (0.2 wt% of total monomer weight).

-

Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove any oxygen.

-

First Stage (Esterification): Heat the reaction mixture to 180°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.

-

Second Stage (Polycondensation): Gradually increase the temperature to 220°C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds.

-

Reaction Completion: Continue the reaction under vacuum for 3-4 hours or until the desired viscosity is reached.

-

Work-up: Cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine the extent of reaction.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Safety and Handling of Stannane, hydroxyoctyloxo-

Organotin compounds, including Stannane, hydroxyoctyloxo-, are toxic and should be handled with extreme care.[5][8][9]

-

Routes of Exposure: Inhalation, ingestion, and skin contact.[5][9]

-

Toxicity: Organotin compounds can affect the central nervous system, immune system, and may cause skin and eye irritation.[5][9] The toxicity generally follows the order: triorganotins > diorganotins > monoorganotins.[5][8]

-